Enhanced Lipophilicity (XLogP3) for Improved Membrane Permeability and Formulation
2-Pyridinamine, 4-(2-methylpropyl)- exhibits significantly higher lipophilicity compared to unsubstituted 2-aminopyridine. The calculated XLogP3 value for the target compound is 1.8, which is 1.3 log units higher than that of unsubstituted 2-aminopyridine (XLogP3 = 0.5) [1]. This increased lipophilicity is a direct consequence of the 4-isobutyl substitution and is expected to enhance passive membrane permeability and alter the compound's distribution profile in biological systems [2].
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 2-Aminopyridine, XLogP3 = 0.5 |
| Quantified Difference | Δ XLogP3 = +1.3 |
| Conditions | Computational prediction (XLogP3 3.0) |
Why This Matters
Higher lipophilicity can improve membrane permeability and is a critical parameter for optimizing drug-like properties, making this compound a more suitable starting point for developing orally bioavailable or CNS-penetrant candidates compared to the more polar, unsubstituted parent.
- [1] PubChem. (2024). 2-Pyridinamine, 4-(2-methylpropyl)-. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/20771937. View Source
- [2] Hagmann, W. K., et al. (2000). Substituted 2-aminopyridines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 10(17), 1975-1977. DOI: 10.1016/S0960-894X(00)00387-5. View Source
